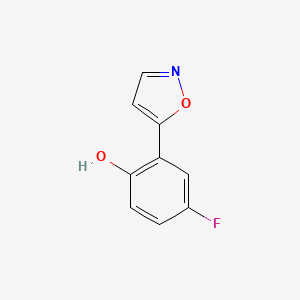

4-Fluoro-2-(5-isoxazolyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKVPJVBXXTBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC=NO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-62-7 | |

| Record name | 4-Fluoro-2-(5-isoxazolyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Isoxazole Scaffolds in Organic and Medicinal Chemistry

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in a wide array of biologically active compounds and approved pharmaceutical drugs. The isoxazole core is a versatile architectural element that imparts favorable physicochemical properties to molecules, often enhancing their metabolic stability, bioavailability, and binding affinity to biological targets.

Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. troindia.in Their ability to act as bioisosteres for other functional groups, such as esters and amides, further expands their utility in drug design. The structural rigidity and potential for diverse substitution patterns on the isoxazole ring allow chemists to fine-tune the three-dimensional shape and electronic properties of a molecule, which is critical for optimizing its interaction with specific enzymes or receptors.

Overview of Research Trajectories for 4 Fluoro 2 5 Isoxazolyl Phenol

Established Synthetic Routes to the Core Structure of this compound

The formation of the central this compound structure can be approached through several strategic pathways, ranging from direct coupling methods to more traditional multi-step sequences.

Cross-Dehydrogenative Coupling Strategies

Cross-dehydrogenative coupling (CDC) represents a modern and atom-economical approach in organic synthesis, involving the functionalization of C-H bonds adjacent to heteroatoms in the presence of a hydrogen acceptor. scispace.com This strategy facilitates the formation of a bond between two different C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.org In principle, a CDC reaction could directly forge the C-C bond between a 4-fluorophenol (B42351) precursor and a suitable isoxazole C-H bond. Enantioselective variants of CDC reactions have been developed using chiral catalysts, such as phosphate (B84403) anions, which form an ion pair with a cationic oxidant to create a chiral environment for the coupling. scispace.com While CDC has proven effective for a range of nucleophiles and oxidants, its specific application for the direct synthesis of the this compound scaffold is a promising area for future research. scispace.comrsc.org

Cyclization Reactions in Isoxazole Formation

The construction of the isoxazole ring is a critical step in synthesizing the target compound. The most prevalent method is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne or alkene. nanobioletters.comresearchgate.net This reaction is highly versatile and can be used to produce a wide array of substituted isoxazoles with high regioselectivity. nanobioletters.comorganic-chemistry.org Nitrile oxides are often generated in situ from aldoximes using mild oxidants or from hydroximinoyl chlorides with a base to avoid their dimerization. rsc.org

Alternative cyclization pathways have also been developed. Gold-catalyzed cycloisomerization of α,β-acetylenic oximes provides a route to substituted isoxazoles under moderate conditions. organic-chemistry.org Another common approach involves the condensation reaction between hydroxylamine (B1172632) and a three-carbon component, such as a 1,3-dicarbonyl compound or a β-keto ester. nanobioletters.comresearchgate.net

| Synthetic Method | Reactants | Key Features | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | Highly regioselective; versatile for introducing substituents. Nitrile oxides often generated in situ. | nanobioletters.comresearchgate.netrsc.org |

| Condensation Reaction | 1,3-Diketone + Hydroxylamine | Classic and direct method for forming the isoxazole ring from acyclic precursors. | nanobioletters.com |

| AuCl₃-Catalyzed Cycloisomerization | α,β-Acetylenic Oxime | Amenable for selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. | organic-chemistry.org |

| One-Pot Three-Component Reaction | Aldehyde + Alkyne + Hydroxylamine derivative | Environmentally benign procedure, often using catalysts like choline (B1196258) chloride or ultrasound radiation. | nih.gov |

Multistep Transformations for Phenol and Isoxazole Integration

Complex molecules are often assembled through multi-step synthetic sequences which allow for precise control over the introduction of functional groups. youtube.com For this compound, a plausible multi-step pathway would involve building the isoxazole ring onto a pre-existing, functionalized fluorophenol. This approach offers flexibility in the choice of starting materials and reaction conditions.

A representative sequence could begin with the acylation of 4-fluorophenol to introduce a ketone group, which then serves as a handle for constructing the isoxazole. For instance, a Friedel-Crafts acylation followed by further modifications can yield a 1,3-dicarbonyl or an alkynone intermediate. This intermediate can then undergo cyclization with hydroxylamine hydrochloride to form the final isoxazole ring. nih.gov An analogous five-step synthesis has been successfully used to prepare 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, demonstrating the viability of such multi-step strategies starting from a substituted phenol. nih.gov

| Step | Reaction | Purpose | Reference |

|---|---|---|---|

| 1 | Nitration of 4-Chlorophenol | Introduction of a nitro group for later conversion to an amine. | nih.gov |

| 2 | Reduction of Nitro Group | Formation of an amino group (e.g., 2-amino-4-chlorophenol). | nih.gov |

| 3 | Urea Formation | Reaction of the amine with sodium cyanate (B1221674) to form a phenylurea derivative. | nih.gov |

| 4 | Hydrazinecarboxamide Synthesis | Reaction with hydrazine (B178648) hydrate (B1144303) to create a precursor for the heterocycle. | nih.gov |

| 5 | Cyclization | Ring closure with an appropriate reagent to form the final heterocyclic ring (e.g., an oxadiazole). | nih.gov |

Derivatization Strategies for Structural Modification of this compound

Once the core structure is obtained, derivatization allows for the fine-tuning of its properties. Modifications can be targeted at either the phenol moiety or the isoxazole ring to explore structure-activity relationships.

Functionalization of the Phenol Moiety

The phenolic hydroxyl group is a versatile site for chemical modification. Standard reactions such as etherification (e.g., Williamson ether synthesis) or esterification can be readily applied. A notable example is the hydroxyalkylation of phenolic aldehydes using ethylene (B1197577) carbonate with a phase-transfer catalyst, a method used to convert vanillin (B372448) into a diol for polymer synthesis. nih.gov This demonstrates a pathway to introduce alcohol functionalities onto the phenol ring of this compound, which can then be used for further transformations or to alter the molecule's physicochemical properties.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Etherification | Alkyl halide, Base | Phenolic Ether | General O-Chem |

| Esterification | Acyl chloride or Carboxylic acid | Phenolic Ester | General O-Chem |

| Hydroxyalkylation | Ethylene carbonate, Catalyst (TBAI) | Hydroxyalkylated Phenol | nih.gov |

Substituent Variation on the Isoxazole Ring

The stability of the isoxazole ring allows for the manipulation of substituents to create functionally complex derivatives. nih.gov The position of substituents on the isoxazole ring significantly influences its electronic properties. Crystallographic and theoretical studies have shown that π-electron-withdrawing groups at the C4-position enhance the C4–C5 bond polarity, making the ring structurally similar to a Michael acceptor. rsc.orgresearchgate.net In contrast, substituents at the C5-position have a diminished effect on this polarity. rsc.orgresearchgate.net

A powerful method for introducing diversity is the palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) on halo-isoxazoles. nih.govresearchgate.net For example, 4-iodoisoxazoles can be synthesized and then undergo various palladium-catalyzed reactions to yield 3,4,5-trisubstituted isoxazoles. organic-chemistry.org Another strategy involves using substituted starting materials in the initial cycloaddition reaction. nih.gov Furthermore, the isoxazole ring itself can be functionalized through processes like aza-Michael addition, where a nucleophile adds to an α,β-unsaturated system incorporated onto the ring. nih.gov These derivatization techniques are crucial for exploring the chemical space around the core scaffold and for developing analogues with enhanced biological activity. nih.govnih.gov

Coupling and Substitution Reactions Utilizing Electrophilic Properties of the Fluorinated Phenol

The synthesis of derivatives from this compound can leverage the electrophilic nature of the molecule. The isoxazole ring, in particular, can undergo electrophilic substitution, and the C-F bond can, under certain conditions, participate in substitution reactions.

Electrophilic aromatic substitution is a key reaction for functionalizing aromatic rings. In the case of isoxazoles, substitution typically occurs at the C4 position. reddit.com Palladium-catalyzed reactions have been effectively used for the phenylation of the isoxazole ring at this position. clockss.org For instance, the coupling of an isoxazole with iodobenzene (B50100) in the presence of a palladium catalyst can introduce a phenyl group onto the C4 position of the isoxazole ring. clockss.org

Furthermore, recent research has demonstrated that fluorinated isoxazolines can undergo electrophilic aromatic substitution at the C5 position through the cleavage of a C-F bond. nih.gov This type of reaction allows for the formation of a new carbon-carbon bond at a quaternary carbon center, reacting with various aromatic compounds, especially those bearing electron-donating groups. nih.gov While this has been shown on isoxazoline (B3343090) systems, the principles could potentially be extended to isoxazole systems under specific conditions.

The fluorinated phenol component also presents opportunities for substitution. While direct nucleophilic substitution of the fluorine on an aromatic ring is generally difficult, methods have been developed to activate the ring for such reactions. One approach involves the conversion of phenols into aryl fluorosulfonates, which can then undergo nucleophilic fluorination. acs.org This highlights the potential for the fluorine atom itself to be a site of reaction under the right activating conditions.

A summary of potential reaction types is presented below.

Table 1: Potential Coupling and Substitution Reactions

| Reaction Type | Position | Reagents/Catalysts | Potential Product |

|---|---|---|---|

| Palladium-Catalyzed Phenylation | C4 of Isoxazole | Iodobenzene, Pd(OAc)₂, NaHCO₃ | 4-Fluoro-2-(4-phenyl-5-isoxazolyl)phenol |

| Electrophilic Aromatic Substitution | C5 of Isoxazole | Aromatics, Lewis Acid | 4-Fluoro-2-(5-aryl-isoxazolyl)phenol |

Formation of Phenoxyacetic Acid Derivatives

A significant derivative of this compound is its corresponding phenoxyacetic acid. The synthesis of this class of compounds is well-established and typically proceeds via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alpha-halo ester, followed by hydrolysis of the ester.

The specific derivative, (4-Fluoro-2-(5-isoxazolyl)phenoxy)acetic acid, is a known compound. sigmaaldrich.com Its formation would involve the reaction of this compound with an acetic acid derivative, such as ethyl bromoacetate, in the presence of a base. The base, commonly potassium carbonate or sodium hydride, deprotonates the phenol. The resulting phenoxide ion then attacks the electrophilic carbon of the ethyl bromoacetate, leading to the formation of an ether linkage. The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Phenoxyacetic acids, in general, are recognized as metabolites of compounds like 2-phenoxyethanol (B1175444) and are utilized in the manufacturing of various chemicals. nih.gov

Table 2: Components for the Synthesis of (4-Fluoro-2-(5-isoxazolyl)phenoxy)acetic acid

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Ethyl bromoacetate | K₂CO₃ | Acetone | Ethyl (4-fluoro-2-(5-isoxazolyl)phenoxy)acetate |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound, focusing on the key steps of isoxazole ring formation and the fluorination of the phenolic precursor.

Traditional methods for synthesizing isoxazoles can involve harsh conditions and toxic solvents. elifesciences.org Green alternatives are emerging that offer significant advantages. One such approach is the use of agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), in solvent-free conditions for the condensation reaction to form the isoxazole ring. nih.gov This method is not only environmentally benign but also provides high yields of the isoxazole derivatives. nih.gov Another green technique is the use of ultrasonic irradiation, which can enhance reaction rates, reduce energy consumption, and allow for the use of greener solvents or even solvent-free conditions. elifesciences.org These sonochemical methods have been successfully applied to multi-component reactions for isoxazole synthesis. elifesciences.orgrsc.org

For the fluorination step, traditional methods can be hazardous. Green chemistry seeks to find safer alternatives. Recent developments include PFAS-free synthesis routes for fluorinated compounds, which utilize safer fluorinating agents like caesium fluoride (B91410) salt. uva.nl The use of techniques like flow chemistry can also improve the safety and efficiency of fluorination reactions. uva.nl Furthermore, methods for the direct fluorination of phenols using reagents like sulfuryl fluoride in a one-pot procedure represent a move towards milder and more efficient processes. acs.org

The application of these green methodologies can lead to a more sustainable synthesis of this compound.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Isoxazole Formation | Condensation in organic solvents with conventional heating. | Use of agro-waste catalysts (e.g., WEOFPA) under solvent-free conditions or ultrasonic irradiation. elifesciences.orgnih.gov | Eco-friendly, inexpensive catalyst, high yields, reduced energy consumption, avoidance of hazardous solvents. |

Pharmacological Applications and Therapeutic Potential of 4 Fluoro 2 5 Isoxazolyl Phenol Derivatives

Role as a Key Intermediate in Pharmaceutical Development

4-Fluoro-2-(5-isoxazolyl)phenol is widely recognized as a crucial intermediate in the synthesis of novel pharmaceutical compounds. chemimpex.com It acts as a versatile building block, allowing for various chemical modifications to create more complex molecules with enhanced biological activity. chemimpex.com Its ability to participate in reactions such as coupling and substitution makes it a valuable asset for medicinal chemists aiming to develop new drugs. chemimpex.com The primary application of this intermediate is in the development of new anti-inflammatory and antimicrobial agents, where its structural properties can be modified to improve efficacy and selectivity. chemimpex.com

Anti-inflammatory Efficacy Studies

The isoxazole-phenol scaffold is a component of various compounds investigated for their potential to manage inflammation. The anti-inflammatory properties of derivatives are often assessed using a combination of computational, in-vitro, and in-vivo models.

In Vitro and In Vivo Models for Anti-inflammatory Activity

The evaluation of anti-inflammatory potential for derivatives of this compound and related compounds involves a range of established biological models. These models are crucial for determining the efficacy and preliminary mechanism of action of new synthetic molecules.

In vivo models are essential for observing the effects of a compound in a whole, living organism. Common models include:

Carrageenan-Induced Paw Edema: This is a widely used model to screen for acute anti-inflammatory activity. An inflammatory agent, carrageenan, is injected into the paw of a rodent, and the reduction in swelling after administration of a test compound is measured over time. mdpi.com

Formalin-Induced Edema: In this model, formalin is injected into a rat's paw, inducing a biphasic inflammatory response. rrpharmacology.ru The model allows for the assessment of a compound's ability to reduce this inflammatory edema. rrpharmacology.ru

In vitro models provide a more controlled environment to study the specific cellular and molecular effects of a compound. Key models include:

Lipopolysaccharide (LPS)-Stimulated Macrophages: Murine macrophage cell lines, such as RAW 264.7, are stimulated with LPS to induce an inflammatory response, characterized by the release of inflammatory mediators. mdpi.com Test compounds are then evaluated for their ability to inhibit this response. mdpi.com

Protein Denaturation Inhibition: Inflammation can involve protein denaturation. Assays that measure the inhibition of heat-induced denaturation of proteins, such as bovine trypsin or human albumin, are used as a screening method for anti-inflammatory activity. mdpi.com

| Model Type | Specific Model | Purpose | Typical Measurement |

| In Vivo | Carrageenan-Induced Paw Edema | Assesses acute anti-inflammatory effect | Reduction of paw volume/swelling mdpi.com |

| In Vivo | Formalin-Induced Edema | Evaluates effect on induced inflammation | Reduction of paw edema rrpharmacology.ru |

| In Vitro | LPS-Stimulated RAW 264.7 Cells | Measures inhibition of inflammatory mediators | Levels of Nitric Oxide, TNF-α, COX-2 mdpi.com |

| In Vitro | Inhibition of Protein Denaturation | Screens for anti-arthritic potential | Percentage inhibition of denaturation mdpi.com |

Mechanism of Action in Modulating Inflammatory Pathways

Derivatives containing phenol (B47542) and heterocyclic motifs often exert their anti-inflammatory effects by interacting with specific molecular targets within inflammatory cascades. Research into related compounds suggests that derivatives of this compound may act through several mechanisms:

Inhibition of Pro-inflammatory Enzymes: A key mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of prostaglandins (B1171923) during inflammation. mdpi.commdpi.com Another important target is inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a significant inflammatory mediator. mdpi.commdpi.com

Modulation of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS. mdpi.commdpi.com Some compounds have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of these inflammatory mediators. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies for Anti-inflammatory Agents

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the anti-inflammatory potency of lead compounds like this compound. These studies involve synthesizing a series of derivatives with systematic modifications to the core structure and evaluating their biological activity. For phenolic compounds, functionalization can significantly improve bioactivity. nih.gov

For instance, in studies on acylphloroglucinol derivatives, the number and type of acyl groups attached to the phenol ring were found to directly influence their inhibitory activity against iNOS and NF-κB. mdpi.com Similarly, for other phenolic compounds, the addition of an allyl group was found to alter potency. frontiersin.org For derivatives of this compound, SAR studies would likely explore modifications at several positions:

The Phenolic Hydroxyl Group: Esterification or etherification could be explored to modify solubility and pharmacokinetic properties.

The Phenyl Ring: The introduction of additional substituents could influence electronic properties and binding interactions with target enzymes.

The Isoxazole (B147169) Ring: Modifications to the isoxazole moiety could alter the compound's spatial arrangement and ability to fit into the active sites of inflammatory targets.

These studies are essential for fine-tuning the molecular structure to achieve higher efficacy and selectivity, transforming a promising intermediate into a potential therapeutic agent. chemimpex.com

Antimicrobial and Antitubercular Activity Investigations

Phenolic compounds are well-known for their antiseptic and antimicrobial properties. drugbank.com This has prompted significant research into the antimicrobial potential of this compound derivatives against a range of pathogens, including bacteria and mycobacteria.

Broad-Spectrum Antimicrobial Potential

Derivatives based on the isoxazole and phenol motifs have been investigated for activity against various microorganisms. Research has extended to challenging pathogens like Mycobacterium tuberculosis and drug-resistant bacteria.

Antitubercular Activity: Compounds containing an isoxazoline (B3343090) (a reduced form of isoxazole) moiety have shown promising activity against Mycobacterium tuberculosis (MTB). nih.gov In one study, a series of 4-[5-(substituted phenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenols were screened against the H37Rv strain of MTB and an isoniazid-resistant strain (INHR-MTB). nih.gov The results highlighted a specific derivative as being particularly potent. nih.gov Related heterocyclic structures, such as certain triazole derivatives, have also demonstrated promising activity against both drug-sensitive (H37Rv) and multi-drug-resistant (MDR) strains of MTB. nih.govresearchgate.net

Antibacterial Activity: The broader antimicrobial potential of phenol derivatives is well-documented. frontiersin.org For example, thymol (B1683141) derivatives have been shown to possess activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies on other phenol derivatives have demonstrated inhibitory effects against both Gram-positive (Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa) bacteria. frontiersin.org The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com

| Compound Class | Target Organism | Activity / Key Finding | MIC (µg/mL) |

| 4-[5-(4-bromophenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol | Mycobacterium tuberculosis H37Rv & INHR-MTB | Found to be the most active agent in the series, more active than isoniazid (B1672263) against the resistant strain. nih.gov | 0.62 µM |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium tuberculosis H37Rv | Promising anti-TB agent. nih.govresearchgate.net | 5.5 |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Multi-Drug-Resistant (MDR) MTB | Active against resistant strain. nih.govresearchgate.net | 11 |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | Exhibited moderate antimicrobial activity. mdpi.com | 125 |

Specific Efficacy against Mycobacterium tuberculosis Strains

Tuberculosis (TB) remains a major global health threat, and the rise of drug-resistant strains necessitates the development of new antimycobacterial agents. tandfonline.com Derivatives of the isoxazole phenol scaffold have shown promising activity against Mycobacterium tuberculosis (Mtb).

In one study, a series of 4-[5-(substituted phenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenols were evaluated for their in vitro activity against the drug-sensitive Mtb H37Rv strain and an isoniazid-resistant (INHR-MTB) strain. tandfonline.comnih.gov The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of bacteria, was determined using the agar (B569324) dilution method. tandfonline.com

Several compounds in this series demonstrated significant efficacy. Notably, the compound 4l , which has a 4-bromophenyl substituent, was the most potent agent identified in the study. It exhibited a MIC of 0.62 µM against both the Mtb H37Rv and the INHR-MTB strains. tandfonline.comnih.gov This potency is noteworthy when compared to the first-line TB drug, isoniazid (INH). Compound 4l was found to be 1.12 times more active than INH against the standard Mtb strain and 3.0 times more active against the isoniazid-resistant strain. tandfonline.comnih.gov

Other derivatives with halogen substitutions also showed considerable activity. Compounds with a 4-chloro phenyl (4b ) or a 2-chlorophenyl (4h ) substituent were active against Mtb, with MIC values of 0.83 µM and 0.72 µM, respectively. tandfonline.com In contrast, derivatives with fluorophenyl or nitrophenyl groups displayed only moderate inhibitory activity against both strains. tandfonline.com These findings underscore the potential of this chemical class in combating both drug-sensitive and drug-resistant tuberculosis.

Table 1: Antimycobacterial Activity of Isoxazolyl-phenol Derivatives against M. tuberculosis Strains

| Compound | Substituent on Phenyl Ring | MIC vs. MTB H37Rv (µM) | MIC vs. INHR-MTB (µM) | Reference |

|---|---|---|---|---|

| 4l | 4-Bromo | 0.62 | 0.62 | tandfonline.com, nih.gov |

| 4b | 4-Chloro | 0.83 | >1.66 | tandfonline.com |

| 4h | 2-Chloro | 0.72 | 1.44 | tandfonline.com |

| Isoniazid (INH) | - | 0.70 | 1.87 | tandfonline.com |

SAR in Antimycobacterial and Antimicrobial Agents

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and properties of drug candidates. For the 4-[5-(substituted phenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol series, a clear SAR emerged from the antimycobacterial screening. tandfonline.com

The nature of the substituent on the phenyl ring at position 5 of the isoxazoline ring significantly influences activity.

Electron-withdrawing groups: The presence of strong electron-withdrawing groups, such as bromo and chloro, at the para-position of the phenyl ring was associated with the highest antimycobacterial potency. tandfonline.com This suggests that electronegativity on the phenyl ring is a key predictor of antibacterial activity. researchgate.net

Electron-donating groups: Conversely, derivatives with electron-donating groups, such as 4-methoxy (OCH₃), 3,4-dimethoxy, and 3,4,5-trimethoxy, exhibited relatively low inhibitory activity against both Mtb and INHR-MTB strains. tandfonline.com

Positional Isomers: The position of the substituent also mattered, as seen in the varied activity of different chlorophenyl isomers. tandfonline.com

These findings highlight that lipophilicity and electronic properties are critical drivers of activity in this class of compounds. researchgate.net General SAR principles for other antimicrobial agents, such as fluoroquinolones, also indicate that a p-fluorophenyl substituent can be crucial for antibacterial potency. nih.gov The systematic modification of these scaffolds helps in fine-tuning molecular properties like potency, selectivity, and metabolic stability, which accelerates the drug discovery process. researchgate.net

Anticancer Research and Cytotoxicity Evaluations

The isoxazole scaffold is a prominent feature in many compounds developed for cancer therapy. espublisher.com Its versatility allows for interaction with numerous biological targets, making it a valuable core for designing novel antitumor agents. researchgate.net

Isoxazole-containing Compounds as Antitumor Agents

Isoxazole derivatives have gained significant attention in oncology due to their potential to act as effective anticancer agents, often with fewer side effects than traditional chemotherapies. ebi.ac.uknih.gov These compounds have been investigated for their efficacy against a wide range of solid and hematological tumors, including breast, lung, cervical, prostate, and liver cancers. researchgate.netguidechem.com

Research has led to the development of several promising isoxazole-based compounds. For instance, some derivatives have been designed based on natural products like curcumin (B1669340) and andrographolide (B1667393), enhancing their stability and cytotoxic activity. encyclopedia.pub A curcumin derivative incorporating an isoxazole ring showed significantly greater cytotoxicity against the MCF-7 breast cancer cell line than curcumin itself. encyclopedia.pub Similarly, isoxazoline derivatives of andrographolide exhibited potent cytotoxicity against HCT15, HeLa, and DU145 cancer cell lines. encyclopedia.pub Synthetic isoxazole compounds have also been identified as potent inhibitors of various cancer-related targets. researchgate.net

Cellular Proliferation Inhibition Studies

A key aspect of anticancer drug evaluation is determining a compound's ability to inhibit the growth and proliferation of cancer cells. Such studies are typically conducted in vitro using various cancer cell lines, and the results are often reported as the IC₅₀ value, which is the concentration of a drug that inhibits cell growth by 50%. nih.gov

Derivatives of isoxazole have been extensively evaluated in these assays. encyclopedia.pub For example, novel indole-containing isoxazole derivatives have demonstrated antiproliferative activity against breast and prostate cancer cells. guidechem.com In another study, 4-Phenyl-2-quinolone (4-PQ) derivatives, which share structural similarities with the broader class of heterocyclic compounds, were assessed for their antiproliferative effects. Compound 22 in this series showed excellent activity against the COLO205 and H460 cell lines, with IC₅₀ values of 0.32 µM and 0.89 µM, respectively. nih.gov

The cytotoxic effects of fluorine-containing 1,3,4-oxadiazole (B1194373) derivatives, another class of related heterocyclic compounds, were studied against the LN229 glioblastoma cell line using an MTT assay. After 48 hours of treatment, compounds 5b , 5d , and 5m showed significant cytotoxic effects, with cell viabilities of 48.4%, 49.8%, and 46.3%, respectively. mdpi.com

Table 2: Selected Antiproliferative Activities of Heterocyclic Compounds

| Compound Class | Cell Line | Key Result (IC₅₀ or % Viability) | Reference |

|---|---|---|---|

| Curcumin-Isoxazole Derivative | MCF-7 (Breast) | IC₅₀ = 3.97 µM | encyclopedia.pub |

| 4-PQ Derivative (22 ) | COLO205 (Colon) | IC₅₀ = 0.32 µM | nih.gov |

| 4-PQ Derivative (22 ) | H460 (Lung) | IC₅₀ = 0.89 µM | nih.gov |

| 1,3,4-Oxadiazole Derivative (5m ) | LN229 (Glioblastoma) | 46.3% viability at test concentration | mdpi.com |

Mechanisms of Antineoplastic Action

The anticancer effects of isoxazole derivatives are mediated through a variety of mechanisms, highlighting the scaffold's ability to be tailored to interact with diverse biological targets. ebi.ac.uknih.gov

Key mechanisms of action include:

Inhibition of Tubulin Polymerization: Some isoxazole compounds, like KRIBB3, disrupt the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle and subsequent cell death. guidechem.com

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that stabilizes many proteins required for tumor cell growth and survival. Isoxazole-based HSP90 inhibitors, such as NVP-AUY922, have shown high potency in inhibiting lung and breast cancer cells. espublisher.comguidechem.com

Enzyme Inhibition: Isoxazole derivatives can act as inhibitors of various enzymes crucial for cancer progression, including aromatase, tyrosine kinases, topoisomerases, and histone deacetylases (HDACs). researchgate.netebi.ac.uk

Apoptosis Induction: Many isoxazole-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. ebi.ac.uknih.gov This can be triggered through various signaling pathways.

Receptor Inhibition: Certain derivatives can inhibit key receptors involved in cancer signaling, such as the estrogen receptor α (ERα). ebi.ac.uknih.gov

This multiplicity of mechanisms makes the isoxazole ring a privileged structure in the design of new generations of anticancer drugs. espublisher.com

Exploration in Other Therapeutic Areas

Beyond its applications in fighting infections and cancer, the this compound scaffold and its relatives are being explored for other therapeutic uses. The unique structural and electronic properties imparted by the fluorine atom and the isoxazole ring make these compounds versatile building blocks in medicinal chemistry. chemimpex.com

Anti-inflammatory and Analgesic Agents: The compound this compound is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic drugs. chemimpex.com Studies on other isoxazole derivatives have demonstrated strong anti-inflammatory properties. nih.gov

Immunomodulation: Isoxazole derivatives have been shown to possess immunomodulatory activities, capable of either suppressing or stimulating the immune response depending on their specific structure. nih.gov For example, one derivative was found to suppress both humoral and cellular immune responses in mouse models, while another stimulated the proliferation of lymphocytes and the production of interleukin-1β, an inflammatory cytokine. nih.gov These dual activities suggest potential applications in treating autoimmune disorders or in boosting immune responses. nih.gov

Enzyme Inhibition and Biochemical Research: These compounds are valuable tools in biochemical research for studying enzyme inhibition and receptor interactions, which can aid in the discovery of new therapeutic targets. chemimpex.com For instance, isoxazole derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in several diseases. acs.org

Agricultural Chemistry: The utility of this chemical structure extends to agriculture, where it is used in the formulation of agrochemicals, including herbicides and fungicides, to protect crops and improve yields. chemimpex.com

Enzyme Inhibition Studies

Derivatives of the isoxazole scaffold have shown significant promise as inhibitors of various enzymes implicated in disease.

One area of investigation is their role as acetyl-CoA carboxylase (ACC) inhibitors . A series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated for their ability to inhibit ACC, an enzyme crucial for fatty acid synthesis and a target in cancer therapy. The lead compound, 6g , demonstrated potent inhibitory activity against human ACC1 with an IC50 value of 99.8 nM. Mechanistic studies revealed that these compounds can decrease malonyl-CoA levels, arrest the cell cycle at the G0/G1 phase, and induce apoptosis in cancer cells.

In the realm of neurological disorders, isoxazole derivatives have been explored as monoamine oxidase (MAO) inhibitors . A series of phenylisoxazole carbohydrazides were found to be selective inhibitors of MAO-B, an enzyme targeted in the treatment of Parkinson's disease. nih.gov The compound N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide (6c) was identified as a potent, reversible, and competitive inhibitor of MAO-B. nih.gov This compound also showed neuroprotective effects in an MPTP-induced mouse model of Parkinson's disease, improving motor behavior. nih.gov

Furthermore, isoxazole derivatives have been identified as inhibitors of carbonic anhydrase (CA) , an enzyme family involved in various physiological processes. A study on isoxazole derivatives revealed that the substitution pattern on the aromatic ring is crucial for their inhibitory activity against CA. The most active compounds, AC2 and AC3 , were found to have a five-membered thiophene (B33073) ring or a phenyl ring with ethoxy and hydroxyl substitutions, respectively. acs.org

| Compound/Derivative Series | Target Enzyme | Key Findings | Potential Therapeutic Area |

|---|---|---|---|

| 4-phenoxy-phenyl isoxazoles (e.g., 6g) | Acetyl-CoA Carboxylase (ACC) | Potent hACC1 inhibition (IC50 = 99.8 nM for 6g), cell cycle arrest, apoptosis induction. | Cancer |

| Phenylisoxazole carbohydrazides (e.g., 6c) | Monoamine Oxidase B (MAO-B) | Potent, selective, and reversible inhibition; neuroprotective effects in a Parkinson's model. nih.gov | Parkinson's Disease nih.gov |

| Isoxazole derivatives (e.g., AC2, AC3) | Carbonic Anhydrase (CA) | Significant inhibitory activity, with potency influenced by aromatic ring substitutions. acs.org | Various (e.g., glaucoma, cancer) |

Receptor Interaction Analysis

The versatility of the isoxazole scaffold extends to its ability to interact with various receptors, leading to the development of potent antagonists and modulators.

One notable example is the development of endothelin receptor antagonists . A biphenylsulfonamide derivative containing a 4,5-dimethyl-3-isoxazolyl group, BMS-207940 , was identified as a highly potent and selective antagonist of the endothelin-A (ET(A)) receptor, with a K(i) of 10 pM and over 80,000-fold selectivity versus the ET(B) receptor. nih.gov This compound demonstrated excellent oral bioavailability and a long duration of action in preclinical models. nih.gov

More recently, isoxazole-based compounds have been identified as antagonists of Toll-like receptor 8 (TLR8) , a key player in innate immunity whose dysregulation is linked to autoimmune diseases. nih.gov Through computational modeling and rational drug design, a novel series of potent and selective TLR8 antagonists were developed. nih.gov These compounds were shown to inhibit TLR8-mediated signaling in both cell lines and primary cells by competitively binding to the ligand pocket within the TLR8 dimerization interface. nih.gov

In the context of the central nervous system, isoxazole-4-carboxamide derivatives have been investigated as modulators of the AMPA receptor . These compounds were found to be potent inhibitors of AMPA receptor activity and significantly altered the biophysical gating properties of the receptor subunits, highlighting their potential for controlling pain. researchgate.net

| Compound/Derivative Series | Target Receptor | Mode of Action | Potential Therapeutic Application |

|---|---|---|---|

| BMS-207940 | Endothelin-A (ET(A)) Receptor | Potent and selective antagonist. nih.gov | Hypertension, etc. |

| Isoxazole-based compounds | Toll-like Receptor 8 (TLR8) | Selective antagonist, inhibiting inflammatory signaling. nih.gov | Autoimmune diseases nih.gov |

| Isoxazole-4-carboxamide derivatives | AMPA Receptor | Potent inhibitor and modulator of gating properties. researchgate.net | Pain management researchgate.net |

Antiviral and Antifungal Investigations

The isoxazole scaffold has been a fruitful source of antimicrobial agents, with derivatives showing both antifungal and antiviral activities.

In the realm of antifungal research , a novel series of isoxazole-based derivatives demonstrated selective activity against Candida albicans, a common fungal pathogen. researchgate.netnih.gov Notably, compounds PUB14 and PUB17 were effective against C. albicans without harming beneficial microbiota like Lactobacillus species. researchgate.netnih.gov These compounds also showed the ability to eradicate biofilms formed by Candida. researchgate.net The mechanism of action for many antifungal azole derivatives involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a key component of the fungal cell membrane. youtube.com

Regarding antiviral investigations , a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and found to have significant antiviral activity against plant viruses, namely tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Compound 7t from this series exhibited curative, protective, and inactivation activities superior to the commercial antiviral agent Ningnanmycin. nih.gov The antiviral mechanism of this compound was linked to its ability to enhance defense-related enzyme activity in the host plant. nih.gov In another study, isoxazole-containing compounds were developed as inhibitors of the influenza A virus M2-S31N proton channel, a target for combating drug-resistant influenza strains. nih.gov

| Compound/Derivative Series | Activity | Target Organism/Virus | Key Findings |

|---|---|---|---|

| Isoxazole-based derivatives (PUB14, PUB17) | Antifungal | Candida albicans | Selective activity, biofilm eradication, low cytotoxicity. researchgate.netnih.gov |

| Isoxazole-amide derivatives (7t) | Antiviral | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Superior activity to Ningnanmycin, induces host plant resistance. nih.gov |

| Isoxazole-containing compounds | Antiviral | Influenza A Virus (M2-S31N mutant) | Potent inhibitors of the M2-S31N proton channel. nih.gov |

Neurological and CNS-related Activity

The isoxazole nucleus has also been explored for its potential in treating neurological and central nervous system (CNS) disorders.

As mentioned in the enzyme inhibition section, phenylisoxazole carbohydrazides have been identified as potent and selective inhibitors of MAO-B, a key target in Parkinson's disease . nih.gov The lead compound, 6c , not only demonstrated excellent enzyme inhibition but also showed a neuroprotective effect in a preclinical model of the disease. nih.gov

In the context of Alzheimer's disease , a newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) has shown promise. nih.gov In a streptozotocin-induced mouse model of Alzheimer's, pre-treatment with TMI significantly improved memory and cognitive behavior. nih.gov The compound was found to attenuate the levels of beta-amyloid (Aβ1-42) and tau proteins, two key pathological hallmarks of the disease. nih.gov This suggests that isoxazolone derivatives may have a multi-targeting therapeutic potential in neurodegenerative diseases. nih.gov

| Compound/Derivative Series | Potential Therapeutic Area | Mechanism of Action/Key Findings |

|---|---|---|

| Phenylisoxazole carbohydrazides (6c) | Parkinson's Disease | Potent and selective MAO-B inhibition, neuroprotective effects. nih.gov |

| 3,4,5-trimethoxy isoxazolone (TMI) | Alzheimer's Disease | Attenuated Aβ1-42 and tau protein levels, improved cognition. nih.gov |

Drug Discovery and Development Initiatives

The this compound scaffold and related isoxazole structures are at the forefront of various drug discovery and development initiatives, serving as a foundation for creating novel therapeutic agents. chemimpex.comnih.gov

Scaffold Development and Lead Optimization

The isoxazole ring is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile scaffold for the development of a wide range of biologically active molecules. nih.govnih.gov The stability of the isoxazole ring allows for extensive functionalization, while under certain conditions, the weak nitrogen-oxygen bond can be cleaved, providing a useful synthetic intermediate. ijrrjournal.com

A prime example of lead optimization involving an isoxazole scaffold is the development of inhibitors for the influenza A virus M2-S31N proton channel. nih.gov Starting from an initial isoxazole compound with potent activity, an expeditious synthetic strategy using the Suzuki-Miyaura cross-coupling reaction was employed to rapidly explore the structure-activity relationships. nih.gov This led to the identification of several potent antivirals with submicromolar efficacy against various influenza A virus strains. nih.gov Similarly, lead optimization of 5-Methyl-3-aryl-4-isoxazole derivatives has been a focus in the development of modulators for bile acid receptors. researchgate.net

Identification of Novel Therapeutic Targets

The isoxazole scaffold has proven to be a valuable tool for identifying and targeting novel therapeutic pathways. The broad spectrum of biological activities associated with isoxazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, underscores the scaffold's ability to interact with a diverse range of biological targets. nih.gov

Recent research has led to the identification of isoxazole-based compounds as antagonists for TLR8, opening up new avenues for the treatment of autoimmune diseases. nih.gov The discovery of isoxazole derivatives as potent inhibitors of ACC has provided new leads for cancer therapeutics. Furthermore, the exploration of isoxazole derivatives as modulators of AMPA receptors and inhibitors of MAO-B and carbonic anhydrase highlights the scaffold's potential in addressing pain, neurodegenerative disorders, and other conditions. The continued investigation of libraries of isoxazole derivatives against various biological screens is likely to uncover even more novel therapeutic targets in the future.

Agrochemical Applications of 4 Fluoro 2 5 Isoxazolyl Phenol

Development of Herbicidal Agents

The isoxazole (B147169) chemical class, to which 4-Fluoro-2-(5-isoxazolyl)phenol belongs, is recognized for its herbicidal properties. A prominent example of an isoxazole herbicide is isoxaflutole. nih.gov This herbicide functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants. The inhibition of this enzyme leads to the bleaching of susceptible weeds, ultimately causing their death. nih.gov

Research in the field of agrochemical synthesis has explored the derivatization of isoxazole compounds to develop new and effective herbicidal agents. The synthesis of novel herbicides often involves the use of intermediates like this compound to create molecules with desired herbicidal activity and selectivity.

Formulation of Fungicides for Crop Protection

Beyond its application in herbicide development, this compound is also a key intermediate in the formulation of fungicides for crop protection. chemimpex.com The isoxazole ring is a structural motif present in a number of fungicidal compounds. The development of new fungicides is critical for managing plant diseases and ensuring food security.

The process of creating effective fungicides involves synthesizing and screening a wide range of chemical compounds for their ability to inhibit fungal growth. Intermediates such as this compound provide a scaffold that can be chemically modified to optimize fungicidal potency and spectrum of activity against various plant pathogens.

Evaluation of Agricultural Efficacy and Selectivity

A critical aspect of developing new agrochemicals is the thorough evaluation of their efficacy and selectivity under agricultural conditions. For herbicides derived from intermediates like this compound, this involves testing their ability to control a broad spectrum of weeds while demonstrating a high degree of safety to the desired crop.

Similarly, fungicides developed using this compound must undergo rigorous testing to determine their effectiveness in controlling target fungal diseases. The selectivity of a fungicide is also a key parameter, ensuring that it does not harm the crop plant while effectively managing the pathogenic fungi. The efficacy of such agrochemicals can be influenced by various factors, including application timing, environmental conditions, and the potential for resistance development in target pests. notulaebotanicae.ro

Below is a table summarizing the types of evaluations conducted for agrochemicals derived from isoxazole intermediates:

| Evaluation Parameter | Description |

| Herbicidal Efficacy | Assessment of the herbicide's ability to control various weed species at different growth stages. |

| Crop Selectivity | Evaluation of the herbicide's safety to the intended crop, ensuring minimal phytotoxicity. |

| Fungicidal Efficacy | Measurement of the fungicide's effectiveness in preventing or curing fungal diseases on crop plants. |

| Spectrum of Activity | Determination of the range of weed or fungal species that the agrochemical is effective against. |

| Environmental Fate | Study of the compound's persistence, mobility, and degradation in soil and water. |

Applications in Advanced Materials Science

Polymer Synthesis with Enhanced Thermal Stability

The incorporation of 4-Fluoro-2-(5-isoxazolyl)phenol into polymer backbones is a strategic approach to developing materials with superior thermal stability. The high bond energy of the carbon-fluorine (C-F) bond (~485 kJ/mol) and the inherent rigidity of the aromatic and isoxazole (B147169) rings contribute significantly to the thermal resilience of the resulting polymers. mdpi.comdigitellinc.com These polymers, often poly(arylene ether)s, are sought after for applications in aerospace, automotive, and microelectronics where resistance to high temperatures is critical. mdpi.com

Research into the synthesis of poly(arylene ether isoxazole)s, a class of polymers for which this compound is a potential monomer, has demonstrated the successful creation of materials with excellent thermal properties. nasa.gov In these syntheses, the phenolic group of the monomer participates in nucleophilic aromatic substitution reactions with activated aryl halides. nasa.gov However, studies have shown that the isoxazole ring can be sensitive to the high temperatures and basic conditions required for polymerization, potentially leading to undesirable side reactions. nasa.gov A successful strategy to circumvent this involves using trimethylsilyl (B98337) ether derivatives of the isoxazole bisphenols, which allows for the formation of high-molecular-weight polymers under milder conditions. nasa.gov

The resulting poly(arylene ether isoxazole)s exhibit high glass transition temperatures (Tg), typically ranging from 170°C to 225°C, and impressive thermal stability. nasa.gov Thermogravimetric analysis (TGA) shows that these polymers experience significant weight loss only at very high temperatures. For instance, related fluorinated poly(aryl ether)s show 5% weight loss temperatures (Td5) between 514°C and 555°C in a nitrogen atmosphere. rsc.org Similarly, poly(arylene ether isoxazole)s are stable up to 409-477°C in air and 435-512°C in helium, demonstrating their suitability for high-performance applications. nasa.gov

Representative Thermal Properties of Isoxazole and Fluorine-Containing Polymers

| Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Reference |

|---|---|---|---|

| Poly(arylene ether isoxazole) | 170 - 225 °C | 435 - 512 °C (in He) | nasa.gov |

| Fluorinated Poly(aryl ether) (FPAE) | 178 - 226 °C | 514 - 555 °C (in N2) | rsc.org |

| Fluorinated Polyimide (TPPI50) | 402 °C | 563 °C | mdpi.com |

| Poly(2-oxazoline) with ester side chains | -1 - 54 °C | >300 °C | mdpi.com |

Development of Materials with Improved Chemical Resistance

The chemical resistance of a polymer describes its ability to maintain structural and mechanical integrity upon exposure to various chemicals. specialchem.com The incorporation of fluorine via monomers like this compound is a key strategy for enhancing this property. Fluoropolymers are known for their exceptional chemical inertness, which stems from the strength and stability of the C-F bond. digitellinc.commdpi.com This makes them resistant to a wide array of substances, including corrosive acids, bases, and organic solvents.

Polymers derived from this compound, such as fluorinated poly(arylene ether)s, are expected to exhibit excellent chemical resistance. mdpi.com The dense, stable structure provided by the aromatic rings and the low surface energy imparted by fluorine atoms prevent chemical agents from penetrating and degrading the polymer matrix. specialchem.com Crosslinking the polymer chains further enhances this resistance by creating a robust network that is difficult for solvents to swell or dissolve. mdpi.com

The performance of fluorinated polymers is well-documented. For example, Fluorinated Ethylene (B1197577) Propylene (FEP) is highly resistant to most chemicals, even at elevated temperatures. polyfluor.nldarwin-microfluidics.com This level of performance is indicative of the properties that can be achieved by integrating fluorine-containing monomers into advanced polymer systems. Materials with high chemical resistance are vital for applications in chemical processing, medical devices, and protective coatings. specialchem.comdarwin-microfluidics.com

Representative Chemical Resistance of Fluorinated Polymers (e.g., FEP) at 20°C

| Chemical Agent | Resistance Rating | Reference |

|---|---|---|

| Acetic Acid | Resistant | polyfluor.nl |

| Ammonia, liquid | Resistant | coleparmer.com |

| Hydrochloric Acid (conc.) | Resistant | polyfluor.nl |

| Sodium Hydroxide (50%) | Resistant | polyfluor.nl |

| Ethanol | Resistant | polyfluor.nl |

| Acetone | Resistant | polyfluor.nl |

| Fluorine (dry) | Resistant | polyfluor.nl |

Photophysical Properties and Optoelectrical Research

Small organic molecules featuring heterocyclic rings are foundational to the development of materials for optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs). nih.govrsc.orgrsc.org The compound this compound possesses a donor-acceptor (D-A) electronic structure, where the electron-rich phenol (B47542) moiety can act as a donor and the electron-deficient isoxazole ring can act as an acceptor. rsc.org This type of architecture is a cornerstone of molecular design for modern OLED emitters, as it facilitates intramolecular charge transfer (ICT), a process crucial for efficient light emission. beilstein-journals.org

The investigation of such compounds involves characterizing their photophysical properties through UV-visible absorption and photoluminescence (PL) spectroscopy. beilstein-journals.org These studies determine key parameters such as the maximum absorption wavelength (λ_abs), the maximum emission wavelength (λ_em), and the photoluminescence quantum yield (PLQY), which measures the efficiency of converting absorbed light into emitted light. beilstein-journals.org The rigid structure of the isoxazole ring can help reduce non-radiative decay pathways, potentially leading to higher quantum yields. beilstein-journals.org

Derivatives of this compound are promising candidates for blue fluorescent emitters, which remain a critical area of OLED research for full-color displays. mdpi.comresearchgate.net The development of stable, efficient, and deep-blue emitters is essential for commercial applications. mdpi.com Research on analogous heterocyclic systems, such as those based on imidazole (B134444) and carbazole, has yielded materials with deep-blue emissions, high triplet energies, and good charge mobility, demonstrating the potential of this class of compounds in advanced OLED devices. mdpi.com

Representative Photophysical Properties for Blue-Emitting Heterocyclic Materials for OLEDs

| Material Class | Emission Peak (λem) | Color (CIE Coordinates) | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| Imidazole/Carbazole Derivative | ~450 nm | (0.16, 0.08) | 1.1% | mdpi.com |

| Quinoline-based Material | 425 nm | (0.155, 0.10) | Not Specified | researchgate.net |

| Thiazolo[5,4-d]thiazole Derivative | Tunable emission across the visible spectrum (orange-red to blue) based on crystal packing | nih.gov |

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization of 4-Fluoro-2-(5-isoxazolyl)phenol and its Derivatives

Spectroscopy plays a pivotal role in the structural determination of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of a related isoxazole (B147169) derivative, the protons on the isoxazole ring exhibit characteristic chemical shifts. For instance, the isoxazole-H proton can appear as a singlet. The aromatic protons on the phenol (B47542) ring would show complex splitting patterns due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the isoxazolyl substituent. The phenolic hydroxyl proton would typically appear as a broad singlet. rsc.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar isoxazole compound, the carbon atoms of the isoxazole ring show distinct signals. The carbon atoms of the phenol ring would have their resonances influenced by the attached functional groups, with the carbon bearing the fluorine atom showing a characteristic splitting pattern due to C-F coupling. The carbon attached to the hydroxyl group would also have a specific chemical shift. rsc.orgrsc.org

A complete assignment of all proton and carbon signals is achieved through two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal the connectivity between protons and carbons in the molecule. bas.bg

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 4.0 - 8.0 (broad s) | - |

| Aromatic CH | 6.8 - 7.8 (m) | 110 - 160 |

| Isoxazole CH | 6.5 - 8.5 (d) | 100 - 155 |

| Isoxazole CH | 8.0 - 9.0 (d) | 150 - 170 |

| C-OH | - | 150 - 160 |

| C-F | - | 155 - 165 (d, J_CF) |

| C-isoxazolyl | - | 115 - 125 |

| Isoxazole C | - | 150 - 170 |

| Isoxazole C-O | - | 165 - 175 |

Note: This is a generalized prediction based on data from similar structures. Actual chemical shifts and coupling constants would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. The molecular formula of the compound is C₉H₆FNO₂. chemimpex.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 179.15 g/mol . chemimpex.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. rsc.org

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for phenolic compounds involve the loss of CO and other small fragments. The isoxazole ring can also undergo characteristic cleavage, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

Key expected absorption bands would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹.

C-F stretch: An absorption in the 1000-1400 cm⁻¹ region.

Isoxazole ring vibrations: Characteristic peaks for the C=N and N-O stretching modes. mdpi.com

Chromatographic Techniques for Purity Assessment and Product Isolation

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis and potential degradation.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. Purity levels are often reported to be ≥ 98%. rsc.orgchemimpex.com

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. The components are separated based on their polarity, and a UV detector is commonly used for detection. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately determined. This technique is also valuable for monitoring the stability of the compound over time and under various conditions by detecting the appearance of degradation products.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is an illustrative example. The actual method would be optimized for the specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of this compound, often for confirming the identity of the product and for analyzing volatile derivatives. Some suppliers specify a purity of >98.0% as determined by GC.

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. This allows for definitive identification by comparing the obtained mass spectrum with a library of known spectra. For non-volatile or thermally labile compounds, derivatization may be necessary to increase their volatility for GC analysis.

Computational Chemistry and Molecular Modeling

Advanced computational techniques are instrumental in the preclinical assessment of novel chemical entities. These methods provide deep insights into the molecular properties and potential biological activities of compounds like this compound, guiding further experimental studies.

In Silico Prediction of Bioactivity and Binding Modes

In silico tools are frequently employed to predict the pharmacokinetic and pharmacodynamic properties of novel compounds. For isoxazole derivatives, these computational models are crucial for identifying potential lead molecules and assessing their drug-likeness. ukaazpublications.com Properties such as molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and polar surface area are calculated to determine compliance with established guidelines like Lipinski's Rule of Five. ukaazpublications.comresearchgate.net These parameters are critical in forecasting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

For instance, studies on various isoxazole derivatives have utilized online tools like Molinspiration and SwissADME to predict their bioactivity and pharmacokinetic properties. ukaazpublications.com These platforms can calculate a range of molecular descriptors that help in understanding the potential for bioavailability and target interaction. ukaazpublications.com In a study on a series of designed isoxazole derivatives, molecular docking was used to identify compounds with the lowest binding energy against a specific protein target, suggesting a higher affinity and potential for inhibitory action. ukaazpublications.com The binding energy for these compounds ranged from -7.1 to -9.5 kcal/mol. ukaazpublications.com This approach allows for the prioritization of compounds for synthesis and further biological evaluation. nih.gov

Table 1: Predicted Molecular Properties and Drug-Likeness of Isoxazole Derivatives

| Property | Value Range for Isoxazole Derivatives | Significance |

|---|---|---|

| Molecular Weight | Typically < 500 | Adherence to Lipinski's Rule for drug-likeness. researchgate.net |

| LogP | Varies, e.g., < 5 | Indicates hydrophobicity, affecting absorption and bioavailability. ukaazpublications.comresearchgate.net |

| Hydrogen Bond Acceptors | Typically ≤ 10 | Influences binding affinity and solubility. ukaazpublications.com |

| Hydrogen Bond Donors | Typically ≤ 5 | Affects molecular interactions and solubility. ukaazpublications.com |

| Binding Energy (kcal/mol) | -7.1 to -9.5 | Predicts the strength of interaction with a biological target. ukaazpublications.com |

Note: This table presents typical data for isoxazole derivatives from in silico studies and is for illustrative purposes. ukaazpublications.comresearchgate.net

Electrostatic Potential Analysis for Reactivity Prediction

Molecular electrostatic potential (MESP) is a valuable tool in computational chemistry for predicting the reactive behavior of molecules. rsc.org By mapping the electrostatic potential onto the electron density surface of a molecule, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be visualized. imist.ma This information is crucial for understanding how a molecule like this compound might interact with biological targets such as proteins and nucleic acids.

Theoretical studies on substituted phenols have demonstrated a strong correlation between MESP and the compound's acidity (pKa). researchgate.net The electrostatic potential at the hydroxyl hydrogen, for example, can serve as a descriptor for the molecule's hydrogen-bonding ability. researchgate.net For halogen-substituted phenols, density functional theory (DFT) calculations are used to determine various quantum chemical descriptors, including the MESP, to understand the influence of the substituent on the molecule's reactivity. imist.ma The analysis of the MESP can reveal sites susceptible to electrophilic or nucleophilic attack, providing insights into potential metabolic pathways and interactions with receptor sites. rsc.orgimist.ma

Table 2: Quantum Chemical Descriptors for Halogenated Phenols

| Parameter | p-Fluorophenol | p-Chlorophenol | p-Bromophenol |

|---|---|---|---|

| Dipole Moment (D) | 2.4851 | 2.4266 | 2.8340 |

| Electrophilicity Index (ω) | 1.1572 eV | 1.20 eV | 1.1367 eV |

| Nucleophilicity Index (N) | 2.873 eV | 2.7941 eV | 2.9361 eV |

Data from a theoretical study on para-substituted phenols using DFT B3LYP/6-311G(d,p) method. imist.ma

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into the conformational flexibility and stability of compounds like this compound and its interactions with biological macromolecules. acs.org These simulations can model the movement of atoms and changes in molecular shape in different environments, such as in aqueous solution or when bound to a protein. nih.gov

MD simulations have been effectively used to analyze the interactions between various ligands, including isoxazole derivatives, and their protein targets. acs.org By simulating the protein-ligand complex over a period of time, researchers can assess the stability of the binding mode predicted by molecular docking. acs.org Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess structural stability and the analysis of hydrogen bonds and other non-covalent interactions to understand the key determinants of binding affinity. nih.gov For phenolic compounds, MD simulations can also be used to model their behavior in larger systems, such as their incorporation into polymers, to predict material properties. nih.gov

Stability and Degradation Studies

The stability of a chemical compound under various environmental conditions is a critical factor in its development and application. For a compound like this compound, understanding its stability to light, pH, and temperature is essential for predicting its shelf-life and potential degradation pathways.

Photostability Assessment

The isoxazole ring, a key structural feature of this compound, can exhibit photochemical reactivity. nih.govrsc.org The N-O bond within the isoxazole ring is known to be relatively labile and can be cleaved upon exposure to light, particularly UV light at wavelengths such as 254 nm. nih.gov This can lead to ring-opening and rearrangement reactions, resulting in the formation of various degradation products. nih.gov

The photostability of isoxazole-containing compounds is often assessed by exposing a solution of the compound to a light source of a specific wavelength and intensity for a defined period. The degradation of the parent compound and the formation of photoproducts can be monitored using techniques like HPLC and mass spectrometry. nih.gov Studies on other isoxazole derivatives have shown that the substitution pattern on the ring can influence their photostability. mdpi.com For instance, the electronic properties of the substituents can affect the lability of the N-O bond and the subsequent photochemical pathways. rsc.org

pH Stability and Thermal Analysis

The stability of phenolic compounds is often dependent on the pH of the surrounding medium. nih.govacs.org In general, many polyphenolic compounds are more stable in acidic conditions and can undergo degradation at higher pH values. nih.govnih.gov This is often due to the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which can be more susceptible to oxidation. nih.gov The stability of a phenolic compound at different pH values can be monitored by techniques such as UV-Vis spectroscopy, where changes in the absorption spectrum can indicate structural transformations. nih.govacs.org

Thermal analysis, often conducted using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provides information on the thermal stability of a compound. For phenolic compounds, exposure to high temperatures can lead to decomposition. mdpi.comscitepress.org The temperature at which degradation begins and the rate of mass loss can be quantified to assess thermal stability. Studies on various plant-derived phenolic extracts have shown that the rate of degradation typically increases with rising temperature. nih.gov However, the specific degradation profile is highly dependent on the structure of the individual phenolic compound. mdpi.com

Table 3: Stability of Phenolic Compounds under Different Conditions

| Condition | Observation | Relevant Factors |

|---|---|---|

| High pH | Many phenolic acids are unstable and undergo irreversible transformations. nih.govacs.org | Resonance stabilization of phenoxide ions and susceptibility to oxidation. nih.gov |

| Acidic pH | Generally more stable. nih.govnih.gov | The protonated form is less prone to oxidation. |

| High Temperature | Can lead to decomposition and decreased yield in extractions. mdpi.comscitepress.org | The specific structure of the phenolic compound influences its thermal lability. mdpi.com |

This table summarizes general findings for phenolic compounds from various studies. nih.govacs.orgnih.govmdpi.comscitepress.org

Future Perspectives and Research Challenges for 4 Fluoro 2 5 Isoxazolyl Phenol

Emerging Trends in Isoxazole (B147169) Chemistry

The field of isoxazole chemistry is dynamic, with several emerging trends poised to influence the future development of derivatives of 4-Fluoro-2-(5-isoxazolyl)phenol. Isoxazoles are a class of five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry owing to their wide-ranging biological activities. nih.govresearchgate.netrsc.org

Recent progress has been marked by the development of innovative synthetic strategies that enable the creation of a diverse array of isoxazole derivatives with improved bioactivity and selectivity. nih.govresearchgate.netrsc.org Key methodologies include transition metal-catalyzed cycloadditions, regioselective functionalization, and the adoption of green chemistry principles. nih.govresearchgate.netrsc.org These advancements not only enhance the efficiency of synthesis but also open doors to more complex and potent molecules. nih.govresearchgate.net

A significant trend is the development of multi-targeted therapies, where isoxazole-based compounds are designed to interact with multiple biological targets simultaneously. nih.govrsc.org This approach is particularly relevant for complex diseases like cancer. nih.govresearchgate.net Furthermore, the structural versatility of the isoxazole ring allows for modifications aimed at enhancing pharmacological properties, making these compounds attractive candidates for tackling neurodegenerative disorders and infectious diseases. nih.govresearchgate.net The ongoing evolution of isoxazole chemistry underscores its sustained importance in modern pharmaceutical research. nih.govrsc.org

| Emerging Trend | Description | Potential Application to this compound |

| Multi-Targeted Therapies | Designing single molecules that can modulate multiple biological targets. nih.govrsc.org | Development of derivatives that could, for example, exhibit both anti-inflammatory and analgesic properties by hitting multiple pathways. nih.gov |